molecular formula C12H20ClN B1652805 N-Benzyl-3-pentanamine hydrochloride CAS No. 1609401-13-9

N-Benzyl-3-pentanamine hydrochloride

Cat. No.: B1652805
CAS No.: 1609401-13-9
M. Wt: 213.75
InChI Key: XAWQOSWQUQBXPG-UHFFFAOYSA-N
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Description

N-Benzyl-3-pentanamine hydrochloride is a synthetic amine compound that serves as a valuable building block in advanced pharmaceutical and organic synthesis research . The compound features a benzyl group attached to a secondary amine, a structural motif that provides significant versatility for the development of novel bioactive molecules . Its well-defined chemical properties ensure consistent performance and reliable reactivity in key transformations such as amination and alkylation reactions, which are fundamental to constructing complex molecular architectures . The hydrochloride salt form is particularly advantageous for laboratory use, as it enhances the compound's stability and improves solubility, thereby facilitating easier handling, storage, and purification processes . This makes this compound a critical intermediate for researchers in both academic and industrial settings who are exploring targeted synthetic pathways for drug discovery and the creation of specialty chemicals .

Properties

IUPAC Name

N-benzylpentan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-3-12(4-2)13-10-11-8-6-5-7-9-11;/h5-9,12-13H,3-4,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWQOSWQUQBXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609401-13-9
Record name Benzenemethanamine, N-(1-ethylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609401-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Reaction Pathways for N Benzyl 3 Pentanamine Hydrochloride

Classical and Contemporary Synthetic Routes to N-Benzyl-3-pentanamine

The formation of the N-benzyl bond in N-Benzyl-3-pentanamine can be accomplished by creating a carbon-nitrogen bond between a benzyl (B1604629) group and a 3-pentylamino moiety. The two most common approaches to achieve this are reductive amination of a carbonyl compound and N-alkylation of a primary amine.

Reductive Amination Strategies

Reductive amination is a widely employed and highly effective method for the synthesis of amines. masterorganicchemistry.com This two-step, one-pot process involves the initial reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine. masterorganicchemistry.com For the synthesis of N-Benzyl-3-pentanamine, this strategy utilizes 3-pentanone (B124093) as the carbonyl precursor and benzylamine (B48309) as the amine moiety.

The first step in the reductive amination pathway is the condensation of 3-pentanone with benzylamine. This reaction forms the corresponding N-(pentan-3-ylidene)benzylamine, an imine intermediate. The formation of the imine is a reversible reaction and is often facilitated by the removal of water, for instance, by using a Dean-Stark apparatus, to drive the equilibrium towards the product. mdma.ch

Condensation Reaction

Once the imine is formed, it can be reduced to N-Benzyl-3-pentanamine via catalytic hydrogenation. This method involves the use of hydrogen gas in the presence of a metal catalyst. Platinum group metals are particularly effective for this transformation. pageplace.de Catalysts such as platinum(IV) oxide (Adams' catalyst) or palladium on carbon (Pd/C) are commonly used. libretexts.org The reaction is typically carried out in a solvent like ethanol (B145695) or acetic acid under a hydrogen atmosphere. libretexts.org This "green" method is advantageous as the catalyst can often be recovered and reused, and the only byproduct is water.

CatalystSupportSolventPressureTemperature
Platinum(IV) oxide (PtO₂)NoneEthanol, Acetic Acid1-4 atmRoom Temperature
Palladium on Carbon (Pd/C)CharcoalEthanol1-4 atmRoom Temperature
Raney Nickel (Ra-Ni)AluminumEthanolHigh PressureHigh Temperature

In addition to catalytic hydrogenation, various chemical reducing agents can be employed to convert the imine intermediate to the final amine product. These reagents offer the advantage of not requiring specialized high-pressure equipment.

Commonly used reducing agents include:

Sodium borohydride (B1222165) (NaBH₄) : A versatile and mild reducing agent, often used in alcoholic solvents like methanol (B129727) or ethanol. The reaction is typically performed at room temperature. ias.ac.in

Sodium cyanoborohydride (NaBH₃CN) : This reagent is particularly useful because it is selective for the reduction of imines in the presence of carbonyl groups, which can be beneficial in a one-pot reductive amination where the ketone is still present. masterorganicchemistry.comwikipedia.org

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : Another mild and selective reducing agent that is effective for reductive aminations. masterorganicchemistry.com

The general reaction scheme for the reduction of the imine using a hydride reagent is as follows:

Reduction Reaction

The choice of reducing agent can depend on the specific reaction conditions and the presence of other functional groups in the molecule. masterorganicchemistry.com

Reducing AgentSolventTemperatureKey Features
Sodium borohydride (NaBH₄)Methanol, EthanolRoom TemperatureGeneral purpose, cost-effective
Sodium cyanoborohydride (NaBH₃CN)Methanol, Acetic AcidRoom TemperatureSelective for imines over carbonyls
Sodium triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, Acetic AcidRoom TemperatureMild, selective, good for acid-sensitive substrates

N-Alkylation Approaches

An alternative strategy for the synthesis of N-Benzyl-3-pentanamine is the N-alkylation of 3-pentanamine. This method involves the direct formation of the carbon-nitrogen bond by reacting the primary amine with a suitable benzylating agent.

In this approach, 3-pentanamine is reacted with a benzylating agent, such as a benzyl halide (e.g., benzyl bromide or benzyl chloride), in the presence of a base. mdpi.com The base is necessary to neutralize the hydrohalic acid that is formed as a byproduct of the reaction. Common bases used for this purpose include potassium carbonate or triethylamine. mdpi.com The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide. A significant challenge with this method is controlling the degree of alkylation, as the secondary amine product can react further with the benzylating agent to form a tertiary amine. masterorganicchemistry.com Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.

Benzylating AgentBaseSolventTemperature
Benzyl bromidePotassium CarbonateAcetonitrileRoom Temperature to Reflux
Benzyl chlorideTriethylamineDimethylformamideRoom Temperature to Reflux

Precursor Design and Selection in Synthesis

The successful synthesis of N-Benzyl-3-pentanamine hydrochloride is critically dependent on the appropriate selection of precursor molecules. These precursors must provide the necessary carbon backbone and functional groups to construct the target molecule.

The core structure of this compound is the 3-pentanamine unit. The precursor for the pentane (B18724) backbone and the amine functionality is typically a carbonyl compound. For the synthesis of a 3-pentanamine, 3-pentanone is the ideal starting material. This symmetrical ketone provides the five-carbon chain and the carbonyl group at the 3-position, which is essential for the subsequent introduction of the amine group.

The amine functionality is introduced via a primary amine. In the context of reductive amination, the nitrogen atom of the primary amine attacks the electrophilic carbon of the carbonyl group in 3-pentanone.

The benzyl group (C₆H₅CH₂-) is a key component of the target molecule, and its introduction is a crucial step in the synthesis. The most common and direct strategy for introducing the benzyl moiety is through the use of benzylamine as the primary amine in the reductive amination reaction with 3-pentanone.

In this one-pot reaction, benzylamine serves a dual purpose: it provides the nitrogen atom for the amine functionality and simultaneously attaches the benzyl group to it. This approach is highly efficient as it combines the formation of the carbon-nitrogen bond and the introduction of the desired substituent in a single synthetic operation. The reaction proceeds through an intermediate imine, which is subsequently reduced to the final secondary amine.

Formation of the Hydrochloride Salt

Once the N-Benzyl-3-pentanamine free base is synthesized, it is converted to its hydrochloride salt. This is a standard procedure for many amine-containing compounds to improve their stability, solubility in certain solvents, and ease of handling, as salts are typically crystalline solids.

The formation of the hydrochloride salt is achieved by treating the N-Benzyl-3-pentanamine base with hydrochloric acid. This acid-base reaction results in the protonation of the nitrogen atom of the amine, forming the ammonium (B1175870) chloride salt.

The precipitation and crystallization of this compound must be carefully controlled to obtain a pure, crystalline product. This process typically involves dissolving the crude N-Benzyl-3-pentanamine free base in a suitable organic solvent in which the hydrochloride salt is sparingly soluble.

Commonly used solvents for this purpose include diethyl ether, ethyl acetate, or a mixture of solvents like ethanol and diethyl ether. A solution of hydrochloric acid (often as a solution in a solvent like isopropanol (B130326) or diethyl ether, or as gaseous HCl) is then added to the solution of the amine.

Upon addition of the acid, the hydrochloride salt precipitates out of the solution. The rate of addition of the acid and the temperature of the solution can be controlled to influence the size and quality of the crystals. Slow addition at a controlled temperature, often with stirring, promotes the formation of well-defined crystals, which are easier to filter and wash, leading to a purer final product. The resulting crystalline solid is then collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum.

Process Optimization and Scalability in Synthesis

For the synthesis of this compound to be viable on a larger scale, optimization of the reaction conditions is essential to maximize yield, minimize by-products, and ensure a safe and efficient process.

Several key parameters have a significant impact on the outcome of the reductive amination of 3-pentanone with benzylamine.

pH: The pH of the reaction medium is a critical factor in reductive amination. The formation of the imine intermediate is acid-catalyzed, but an excessively acidic environment will protonate the amine nucleophile (benzylamine), rendering it unreactive. Conversely, a basic medium will not effectively catalyze the dehydration step in imine formation. Therefore, the reaction is typically carried out under mildly acidic conditions, often in a pH range of 5-7. This can be achieved by using a suitable buffer or by the addition of a catalytic amount of a weak acid.

Temperature: The reaction temperature influences the rate of both imine formation and its subsequent reduction. Generally, the initial condensation reaction to form the imine is favored by moderate temperatures. The subsequent reduction step can often be carried out at or below room temperature, depending on the reducing agent used. For scalability, maintaining a controlled temperature is crucial to prevent side reactions and ensure consistent product quality.

Stoichiometric Ratios: The ratio of the reactants, 3-pentanone and benzylamine, as well as the reducing agent, plays a vital role in the efficiency of the reaction. While a 1:1 molar ratio of the ketone and amine is theoretically required, in practice, a slight excess of one of the reactants may be used to drive the reaction to completion. The amount of the reducing agent is also critical; a stoichiometric excess is typically used to ensure complete reduction of the intermediate imine.

Below is a table summarizing the general impact of these parameters:

ParameterGeneral Effect on Reductive AminationConsiderations for this compound Synthesis
pH Affects the rate of imine formation and the reactivity of the amine.A weakly acidic pH (around 5-7) is generally optimal to facilitate imine formation without deactivating the benzylamine nucleophile.
Temperature Influences the reaction rate and the stability of reactants and intermediates.Moderate temperatures are typically employed for imine formation, followed by controlled, often cooler, temperatures for the reduction step to minimize side reactions.
Stoichiometric Ratios Determines the extent of reaction and can influence the formation of by-products.A slight excess of either 3-pentanone or benzylamine may be used. A sufficient excess of the reducing agent is necessary for complete conversion of the imine.

By carefully controlling these parameters, the synthesis of this compound can be optimized for high yield and purity, making the process amenable to scaling up for larger-scale production.

Continuous Flow Synthesis Techniques

Continuous flow chemistry represents a significant paradigm shift from traditional batch processing in the synthesis of fine chemicals and pharmaceutical intermediates. While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles and advantages of this technology are broadly applicable to amine synthesis. Flow chemistry offers enhanced control over reaction parameters, leading to improved yield, purity, and safety. mdpi.com

In a typical flow synthesis setup, reagents are pumped through a network of tubes and reactors where mixing and reaction occur. researchgate.net This methodology provides superior heat and mass transfer compared to batch reactors, which is particularly advantageous for managing highly exothermic reactions common in amine synthesis. nih.gov The small reactor volumes inherent in flow systems significantly mitigate the risks associated with hazardous reagents or unstable intermediates. For instance, in the synthesis of related compounds like N-benzylhydroxylamine hydrochloride, continuous flow reactors have been shown to reduce safety risks and improve reaction efficiency. mdpi.com

The application of flow chemistry to the synthesis of N-Benzyl-3-pentanamine, likely proceeding via reductive amination of 3-pentanone with benzylamine, could offer several benefits. These include precise temperature control to minimize side reactions, rapid optimization of reaction conditions (e.g., residence time, stoichiometry, and temperature), and the potential for seamless integration of reaction, work-up, and purification steps. uc.pt This integrated approach can lead to higher productivity and reduced manufacturing costs.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Amines

ParameterBatch SynthesisContinuous Flow Synthesis
Safety Higher risk with large volumes of hazardous materials and poor heat dissipation.Enhanced safety due to small reaction volumes and superior temperature control. mdpi.com
Process Control Difficult to control temperature and mixing gradients, especially at scale.Precise control over residence time, temperature, and stoichiometry. researchgate.net
Scalability Challenging; requires re-optimization of conditions ("scale-up issues").Simpler to scale by running the system for longer periods ("scaling-out").
Efficiency & Yield Can be lower due to side reactions and less optimal conditions.Often higher yields and purity due to enhanced process control.

Analysis of Byproduct Formation and Suppression

The synthesis of secondary amines like N-Benzyl-3-pentanamine is often plagued by the formation of undesired byproducts. The primary synthetic routes, direct N-alkylation and reductive amination, each present distinct challenges regarding byproduct formation.

In direct alkylation of benzylamine with a 3-pentyl halide, the most significant byproduct is the tertiary amine, N,N-dibenzyl-3-pentanamine. This occurs because the product secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation. acs.orgmasterorganicchemistry.com Competing elimination reactions can also occur, yielding alkenes.

Reductive amination, which involves the reaction of 3-pentanone with benzylamine to form an imine intermediate that is subsequently reduced, is generally a more selective method. libretexts.org However, byproduct formation is still a concern. Key byproducts can include:

Overalkylation Products: If the reaction conditions are not carefully controlled, the newly formed N-Benzyl-3-pentanamine can react with another molecule of 3-pentanone and undergo a second reductive amination, although this is less common than with direct alkylation.

Unreacted Starting Materials: Incomplete reaction leads to the presence of residual 3-pentanone and benzylamine.

Products from Carbonyl Reduction: The reducing agent may reduce the starting ketone (3-pentanone) to the corresponding alcohol (3-pentanol) before it can form the imine. chemrxiv.org

Strategies to suppress these byproducts are crucial for an efficient synthesis.

Control of Stoichiometry: Using a precise ratio of reactants can minimize unreacted starting materials. For direct alkylation, using an excess of the primary amine can help reduce the rate of the second alkylation step.

Selective Reducing Agents: In reductive amination, the choice of reducing agent is critical. Mild and selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they reduce the imine intermediate much faster than the starting ketone, thus minimizing alcohol byproduct formation. masterorganicchemistry.comlibretexts.org

Reaction Conditions: Optimizing temperature, pressure, and solvent can significantly influence the reaction pathway. For instance, removing water formed during imine formation can drive the equilibrium forward and increase the yield of the desired product.

Table 2: Common Byproducts and Suppression Strategies

Synthetic RouteCommon ByproductSuppression Strategy
Direct Alkylation Tertiary Amine (Overalkylation)Use of excess primary amine; controlled addition of alkylating agent. masterorganicchemistry.com
Elimination Products (Alkenes)Use of less sterically hindered bases; lower reaction temperatures. acs.org
Reductive Amination Alcohol (from ketone reduction)Use of imine-selective reducing agents (e.g., NaBH(OAc)₃). masterorganicchemistry.comchemrxiv.org
Primary Amine (from self-condensation)Controlled addition of the carbonyl compound to the amine solution.

Challenges in Amine Synthesis and Selectivity Control

The synthesis of specific amines is a cornerstone of organic chemistry, yet it is fraught with challenges related to selectivity. The preparation of a pure secondary amine like N-Benzyl-3-pentanamine highlights several of these fundamental difficulties.

Control of N-Alkylation: The core challenge in synthesizing secondary or primary amines via alkylation is preventing overalkylation. acs.org The nucleophilicity of the nitrogen atom tends to increase with each alkyl group added, making the product amine a better nucleophile than the starting material. researchgate.net This inherent reactivity cascade makes it difficult to stop the reaction cleanly at the desired stage, often resulting in a mixture of primary, secondary, tertiary, and even quaternary ammonium salts. libretexts.org While methods like reductive amination circumvent this issue to a large extent, direct alkylation remains a challenge that often requires alternative strategies, such as using ammonia (B1221849) surrogates or employing complex protecting group chemistry. researchgate.net

Catalyst-Controlled Selectivity: Modern synthetic methods increasingly rely on transition metal catalysts to achieve high levels of selectivity. jocpr.com In the context of amine synthesis, catalysts can be designed to control regioselectivity (which site reacts) and stereoselectivity (the 3D arrangement of the product). While N-Benzyl-3-pentanamine is achiral, the principles of catalyst control are vital for the synthesis of more complex, chiral amines. The development of catalysts that can facilitate direct amination reactions with high selectivity remains an active and challenging area of research. jocpr.com

Mechanistic Investigations of Reactions Involving N Benzyl 3 Pentanamine Hydrochloride

Nucleophilic Reactivity of the Amine Functional Group

The lone pair of electrons on the nitrogen atom of N-benzyl-3-pentanamine imparts nucleophilic character to the molecule. The nucleophilicity of amines is a critical factor in many chemical transformations and is influenced by both basicity and steric hindrance. Generally, for amines, nucleophilicity follows the trend of secondary amines > primary amines > ammonia (B1221849). masterorganicchemistry.com This is because the alkyl groups (like the 3-pentyl and benzyl (B1604629) groups) are electron-donating, which increases the electron density on the nitrogen atom, making it a stronger nucleophile than ammonia.

While tertiary amines have even more electron-donating groups, their increased steric bulk around the nitrogen atom often hinders their ability to attack an electrophilic carbon center, making them less effective nucleophiles than secondary amines in many contexts. masterorganicchemistry.com Therefore, secondary amines like N-benzyl-3-pentanamine often represent an optimal balance of electronic activation and steric accessibility, rendering them highly reactive nucleophiles. masterorganicchemistry.comtsukuba.ac.jp The nucleophilic strength of various amines can be quantified and compared using scales like the Mayr nucleophilicity parameter, which provides a kinetic basis for reactivity. masterorganicchemistry.com

Table 1: Comparison of Amine Nucleophilicity (Illustrative)
Amine TypeExampleRelative NucleophilicityKey Factors
PrimaryEthylamineModerateOne electron-donating alkyl group, minimal steric hindrance.
SecondaryDiethylamine (B46881)HighTwo electron-donating alkyl groups, moderate steric hindrance. Represents a peak in nucleophilicity. masterorganicchemistry.com
TertiaryTriethylamineVariable (Often lower than secondary)Three electron-donating groups, but significant steric hindrance can impede reactivity at carbon centers. masterorganicchemistry.com

Oxidation Reactions and Pathways to Amine Oxides

Secondary amines can undergo oxidation to form several N-oxygenated products. The reaction typically proceeds through an initial oxidation to form a hydroxylamine (B1172632) intermediate. uomustansiriyah.edu.iq This hydroxylamine can then be further oxidized to a corresponding nitrone. uomustansiriyah.edu.iqacs.org In some cases, particularly with tertiary amines, the final product is a stable amine oxide (N-oxide), a compound featuring a coordinate covalent bond between nitrogen and oxygen (R₃N⁺–O⁻). researchgate.netwikipedia.org

For a secondary amine like N-benzyl-3-pentanamine, oxidation can be achieved using various oxidizing agents. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant used for this purpose. acs.orggoogle.comacs.org The reaction mechanism often involves the nucleophilic attack of the amine nitrogen on the oxidant. The choice of solvent and reaction conditions can influence the product distribution, with some protocols being optimized for the selective formation of nitrones from benzylic secondary amines. acs.orgacs.org While the term "amine oxide" is most strictly applied to the oxidation products of tertiary amines, the N-oxygenated derivatives of secondary amines are key intermediates in their oxidative metabolism and synthetic transformations. uomustansiriyah.edu.iqwikipedia.org

Reduction Reactions and Formation of Primary Amines

The benzyl group is a common protecting group for amines in organic synthesis because it can be readily cleaved under reductive conditions. The reduction of an N-benzyl amine, such as N-benzyl-3-pentanamine, results in the cleavage of the carbon-nitrogen bond between the benzyl group and the nitrogen atom, a process known as debenzylation. This reaction yields the corresponding primary amine (3-pentanamine) and toluene (B28343).

The most common method for N-debenzylation is catalytic hydrogenolysis. acs.orgox.ac.uk This process involves reacting the N-benzyl amine with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). researchgate.netthieme-connect.com The reaction proceeds through the adsorption of the benzyl group onto the catalyst surface, followed by the cleavage of the C-N bond and saturation with hydrogen. Alternative methods for debenzylation include the use of diisopropyl azodicarboxylate (DIAD) followed by acid hydrolysis, which proceeds through imine intermediates. thieme-connect.com

Table 2: Common Methods for N-Debenzylation
MethodReagentsTypical ConditionsKey Features
Catalytic HydrogenolysisH₂, Pd/CAtmospheric or elevated pressure, solvent like MeOH or EtOHClean, high-yielding, but incompatible with other reducible groups (e.g., alkenes, alkynes). ox.ac.ukresearchgate.net
Oxidative CleavageAlkali metal bromide/oxidantMild conditionsProvides an alternative to reduction, useful when hydrogenolysis is not feasible. acs.org
DIAD-Mediated CleavageDiisopropyl azodicarboxylate (DIAD), then acid (e.g., HCl)Reflux in THF, followed by hydrolysisProceeds via triazane (B1202773) and imine intermediates. thieme-connect.com

Nucleophilic Substitution Reactions Involving the Amine Moiety

The nucleophilic nitrogen of N-benzyl-3-pentanamine can readily participate in nucleophilic substitution reactions with various electrophiles. A common example is N-alkylation, where the amine reacts with an alkyl halide. In this Sₙ2 reaction, the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new C-N bond. This reaction converts the secondary amine into a tertiary amine. If the resulting tertiary amine is further alkylated, a quaternary ammonium (B1175870) salt is formed.

Similarly, N-acylation occurs when the amine reacts with an acyl halide or an acid anhydride (B1165640). The mechanism involves the nucleophilic attack of the nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., a halide ion), to form an amide. These substitution reactions are fundamental in organic synthesis for building more complex molecular architectures from simple amine precursors.

Aza-Michael Addition Mechanisms

The aza-Michael addition is a conjugate addition reaction where a nitrogen nucleophile, such as an amine, adds to an electron-deficient alkene (a Michael acceptor). nih.govresearchgate.net For a secondary amine like N-benzyl-3-pentanamine, the mechanism begins with the nucleophilic attack of the amine's lone pair on the β-carbon of the α,β-unsaturated carbonyl compound. wikipedia-on-ipfs.org

This attack forms a new C-N bond and generates a zwitterionic intermediate, specifically an enolate. This intermediate is then protonated, typically by a proton source in the reaction mixture (which can be the amine hydrochloride itself or a solvent molecule), to yield the final β-amino carbonyl compound. The reaction is a powerful tool for C-N bond formation and is widely used in the synthesis of complex nitrogen-containing molecules. nih.gov In the context of organocatalysis, chiral secondary amines can be used to catalyze highly enantioselective aza-Michael reactions. nih.govbeilstein-journals.org

Hydrogen Borrowing Processes in Amine Catalysis

Hydrogen borrowing, also known as hydrogen auto-transfer, is an atom-economical catalytic process for forming C-N bonds by reacting an amine with an alcohol. researchgate.netrsc.org This methodology avoids the use of pre-activated alkylating agents, generating only water as a byproduct. researchgate.net The process involves a three-step catalytic cycle, typically mediated by a transition metal complex (e.g., based on Ru, Ir, Fe, or Mn). rsc.orgnih.govresearchgate.net

The mechanistic cycle is as follows:

Dehydrogenation: The metal catalyst temporarily "borrows" two hydrogen atoms from the alcohol substrate, oxidizing it in situ to a reactive aldehyde or ketone. nih.govacs.org

Condensation: The secondary amine (e.g., N-benzyl-3-pentanamine) reacts with the intermediate aldehyde/ketone, eliminating a molecule of water to form an iminium ion.

Hydrogenation: The metal catalyst returns the "borrowed" hydrogen atoms to the iminium ion, reducing it to form the final, more substituted amine product and regenerating the active catalyst. researchgate.netrsc.org

This process is a sustainable strategy for the N-alkylation of amines, leveraging readily available alcohols as alkylating agents. rsc.orgnih.gov

Stereochemical Control and Diastereoselectivity in Synthesis

Chiral amines are fundamental tools in asymmetric synthesis, where they can be used as chiral auxiliaries, resolving agents, or chiral catalysts to control the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org When a reaction creates a new stereocenter, the use of a chiral secondary amine catalyst can lead to the preferential formation of one enantiomer or diastereomer over the other.

In organocatalysis, chiral secondary amines are frequently used to activate α,β-unsaturated aldehydes or ketones by forming chiral iminium ion intermediates. nih.govmdpi.com This iminium ion has a defined three-dimensional structure that sterically blocks one face of the molecule, directing the nucleophilic attack to the opposite, less-hindered face. mdpi.com This strategy allows for high levels of stereochemical control in reactions like Michael additions, Mannich reactions, and Friedel-Crafts alkylations. mdpi.comrsc.org The specific structure of the chiral amine catalyst, including the size and orientation of its substituents, is critical for achieving high diastereoselectivity and enantioselectivity. rsc.orgosi.lv

Derivatization and Functionalization Strategies for N Benzyl 3 Pentanamine Hydrochloride

Synthesis of Substituted N-Benzyl-3-pentanamine Derivatives

The synthesis of N-Benzyl-3-pentanamine and its derivatives can be achieved through several established synthetic routes. A primary and highly efficient method is reductive amination. masterorganicchemistry.comlibretexts.org This one-pot reaction typically involves the condensation of 3-pentanone (B124093) with benzylamine (B48309) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be critical, with NaBH₃CN being particularly effective as it selectively reduces the imine in the presence of the ketone starting material. masterorganicchemistry.com

Alternatively, N-Benzyl-3-pentanamine can be synthesized via direct N-alkylation of 3-pentanamine with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. osti.gov This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of a tertiary amine. masterorganicchemistry.com

The synthesis of substituted N-benzyl derivatives of 3-pentanamine can be accomplished by employing substituted benzaldehydes or substituted benzyl halides in the aforementioned reactions. researchgate.net For instance, reacting 3-pentanone with a substituted benzylamine through reductive amination will yield an N-benzyl-3-pentanamine with modifications on the aromatic ring. Similarly, using substituted benzyl halides in an alkylation reaction with 3-pentanamine can introduce a variety of functional groups to the benzyl moiety. The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid.

Utilization as a Synthetic Precursor for Complex Organic Frameworks

N-Benzyl-3-pentanamine hydrochloride serves as a valuable precursor for the construction of more elaborate organic molecules due to the reactivity of its secondary amine functionality. The nitrogen atom can act as a nucleophile, participating in a range of bond-forming reactions to create larger and more complex structures.

For example, the amine can undergo acylation with acid chlorides or anhydrides to form amides. unhas.ac.id These amide derivatives can possess a diverse array of functionalities depending on the acylating agent used. Furthermore, the secondary amine can be involved in Mannich-type reactions or other multicomponent reactions, enabling the rapid assembly of complex molecular scaffolds. The bulky pentyl group and the benzyl group can also impart specific steric and electronic properties to the resulting molecules, influencing their conformation and reactivity.

Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and N-benzylamines are recognized as important building blocks in their synthesis. nih.govnih.govresearchgate.net The secondary amine of N-Benzyl-3-pentanamine can be a key component in cyclization reactions to form various nitrogen-containing heterocycles. researchgate.net

One potential application is in the synthesis of substituted pyrroles or other five-membered heterocycles through reactions that involve the formation of new carbon-nitrogen bonds. For instance, condensation reactions with dicarbonyl compounds can lead to the formation of heterocyclic rings. While specific examples utilizing N-Benzyl-3-pentanamine in heterocyclic synthesis are not extensively documented, the general reactivity of N-benzylamines suggests its utility in this area. libretexts.org The synthesis of 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines has been reported from N-benzyl-3-anilinopropanamides, showcasing the role of the N-benzylamino moiety in forming complex heterocyclic systems. researchgate.net

The N-Benzyl Group as a Protecting Group in Organic Synthesis

The N-benzyl group is a widely used protecting group for amines in organic synthesis. acs.org Its stability under a variety of reaction conditions, including acidic, basic, and some oxidative and reductive environments, makes it a robust choice for multistep syntheses. acs.org In the context of N-Benzyl-3-pentanamine, the benzyl group effectively "masks" the secondary amine, allowing for chemical modifications at other parts of a molecule without affecting the amine. Once the desired transformations are complete, the benzyl group can be selectively removed to reveal the free secondary amine. acs.org

The deprotection of the N-benzyl group can be achieved through several methods, each with its own advantages and substrate compatibility. The choice of debenzylation strategy is crucial and depends on the other functional groups present in the molecule. acs.org

Reductive Debenzylation Methodologies

Catalytic hydrogenation is the most common method for the reductive cleavage of N-benzyl groups. acs.org This method typically employs a palladium catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. acs.org The reaction is generally clean and efficient, yielding the debenzylated amine and toluene (B28343) as the byproduct. rsc.org A notable advantage of this method is the easy removal of the heterogeneous catalyst by filtration. acs.org However, the strong coordination of the product amine to the palladium surface can sometimes lead to catalyst deactivation, necessitating higher catalyst loadings or harsher conditions. acs.org The use of additives like niobic acid-on-carbon (Nb₂O₅/C) has been shown to facilitate the Pd/C-catalyzed debenzylation, allowing for milder reaction conditions. acs.org An alternative to using hydrogen gas is transfer hydrogenation, which utilizes hydrogen donors like ammonium (B1175870) formate (B1220265).

CatalystReducing AgentSolventTemperatureYieldReference
10% Pd/C and 10% Nb₂O₅/CH₂ (balloon)MeOHRoom Tempquant. acs.org
20% Pd(OH)₂/C (Pearlman's catalyst)H₂--High semanticscholar.org
Pd/CAmmonium Formate--- semanticscholar.org

This table presents representative conditions for reductive debenzylation of N-benzylamines.

Oxidative Debenzylation Methodologies

Oxidative methods provide an alternative to reductive debenzylation, particularly when the molecule contains functional groups sensitive to hydrogenation, such as alkenes or alkynes. acs.org A variety of oxidizing agents can be employed for this purpose.

One common method involves the use of ceric ammonium nitrate (B79036) (CAN), which can selectively cleave N-benzyl groups from tertiary amines. rsc.orgrsc.org Another approach utilizes a system of an alkali metal bromide (like KBr) with an oxidant such as Oxone. acs.orgorganic-chemistry.org This system generates a bromo radical that facilitates the oxidative cleavage of the benzyl group under mild conditions. acs.orgorganic-chemistry.org Other reagents like N-Iodosuccinimide (NIS) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have also been successfully used for the oxidative debenzylation of N-benzylamines. acs.orgacs.org

Reagent(s)SolventTemperatureNotesReference
Ceric Ammonium Nitrate (CAN)CH₃CN–H₂ORoom TempChemoselective for tertiary N-benzyl amines rsc.org
KBr/Oxone-MildTransition-metal-free acs.orgorganic-chemistry.org
N-Iodosuccinimide (NIS)--Can be tuned for mono- or di-debenzylation ox.ac.uk
DDQCH₂Cl₂–H₂O-- acs.org

This table presents a selection of conditions for the oxidative debenzylation of N-benzylamines.

Acid- and Base-Mediated Debenzylation Strategies

While less common than reductive or oxidative methods, debenzylation can also be achieved under acidic or basic conditions, although these often require harsh conditions. acs.org Strong Lewis acids such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃) can effect the cleavage of the N-benzyl bond. acs.org The use of Brønsted acids like sulfuric acid or p-toluenesulfonic acid has also been reported. acs.org In some cases, the addition of a catalytic amount of acid, such as acetic acid, can facilitate reductive debenzylation by hydrogenolysis. nih.govresearchgate.net

Base-mediated debenzylation is less frequent for simple N-benzylamines. However, for certain substrates, particularly N-benzyl derivatives of heterocycles, base-promoted methods have been developed. For example, a system of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) in the presence of oxygen has been shown to efficiently debenzylate N-benzyl protected heterocycles. libretexts.org

Reagent(s)TypeNotesReference
BBr₃, AlCl₃Lewis AcidCan require harsh conditions acs.org
H₂SO₄, TsOHBrønsted AcidCan require harsh conditions acs.org
Acetic AcidBrønsted AcidUsed to facilitate hydrogenolysis nih.govresearchgate.net
KOtBu/DMSO/O₂Base-mediatedEffective for N-benzyl heterocycles libretexts.org

This table summarizes various acid- and base-mediated debenzylation strategies for N-benzylamines.

Selective Deprotection Studies

The benzyl (Bn) group is a widely utilized protecting group for amines due to its general stability and its susceptibility to removal under specific, mild conditions. wikipedia.org For this compound, selective deprotection involves the cleavage of the nitrogen-benzyl bond to liberate the free primary amine, 3-pentanamine. This transformation is critical for subsequent synthetic steps or for revealing the active amine functionality. The primary methods for N-debenzylation are rooted in hydrogenolysis.

Catalytic Hydrogenation: The most traditional method for N-benzyl group cleavage is palladium-catalyzed hydrogenation. masterorganicchemistry.com This reaction is typically performed by treating the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. masterorganicchemistry.com The reaction is effective but can require elevated pressures or temperatures, and the use of hydrogen gas can necessitate specialized laboratory equipment. nih.gov A significant challenge with this method is the potential for catalyst poisoning by the amine substrate or product, which can slow or halt the reaction. luxembourg-bio.com The addition of acids can sometimes mitigate this issue by forming the amine salt. luxembourg-bio.com

Catalytic Transfer Hydrogenation (CTH): CTH offers a milder and often more practical alternative to using pressurized hydrogen gas. researchgate.net This technique uses a hydrogen donor molecule in conjunction with a palladium catalyst. A widely reported system involves 10% Pd/C with ammonium formate (HCOONH₄) as the hydrogen source. nih.govnih.gov This method proceeds under neutral conditions and is typically rapid, often requiring only refluxing in methanol (B129727). nih.gov Another effective hydrogen donor for CTH is 1,4-cyclohexadiene, which can chemoselectively deprotect N-benzylamines even in the presence of benzyl ethers, a selectivity that is particularly valuable in complex molecule synthesis. researchgate.net

Advanced and Alternative Methods: Recent research has focused on developing greener and more efficient deprotection protocols. One such method employs a mixed catalyst system of Pd/C with niobic acid-on-carbon (Nb₂O₅/C), which facilitates the hydrogenative deprotection and allows for easy, reusable catalyst removal. luxembourg-bio.combroadpharm.com

Enzymatic methods also present a green alternative. The laccase enzyme from Trametes versicolor, in combination with the mediator TEMPO, has been shown to efficiently deprotect N-benzylated primary amines under mild, aqueous conditions (pH 5, 30°C), offering excellent chemoselectivity. researchgate.net

For specific applications where hydrogenolysis is not viable due to other sensitive functional groups, chemical methods can be employed. The use of diisopropyl azodicarboxylate (DIAD) in THF has been shown to selectively cleave N-benzyl groups, proceeding through an imine intermediate that is subsequently hydrolyzed. masterorganicchemistry.com

The table below summarizes key findings for these selective deprotection methods applicable to this compound.

MethodCatalyst / ReagentHydrogen Source / ConditionsKey FeaturesCitations
Catalytic Hydrogenation10% Pd/CH₂ gas (balloon or pressure)Standard, effective method; potential for catalyst poisoning. masterorganicchemistry.comnih.govluxembourg-bio.com
CTH10% Pd/C & Ammonium FormateReflux in MethanolRapid, neutral conditions, avoids H₂ gas. nih.govnih.gov
CTH10% Pd/C & 1,4-CyclohexadieneEthanol (B145695), Acetic AcidHigh chemoselectivity; leaves O-benzyl ethers intact. researchgate.net
Mixed Catalyst HydrogenationPd/C & Nb₂O₅/CH₂ gasGreen method, reusable catalyst, no neutralization needed. luxembourg-bio.combroadpharm.com
Enzymatic DeprotectionLaccase & TEMPOO₂, aqueous buffer (pH 5)Mild, environmentally friendly, high chemoselectivity. researchgate.net
Chemical CleavageDiisopropyl Azodicarboxylate (DIAD)THF, followed by acid hydrolysisNon-hydrogenolytic pathway, useful for sensitive substrates. masterorganicchemistry.com

Conjugation and Bioconjugation through Derivatization

Conjugation of this compound to other molecules, such as proteins, polymers, or reporter tags, first requires the presence of a suitable reactive handle. The parent molecule itself is not readily conjugated, as the secondary amine is protected. Therefore, derivatization is a necessary prerequisite, which is most commonly achieved by first deprotecting the amine, as discussed in the previous section. The resulting primary amine of 3-pentanamine is a potent nucleophile and serves as an excellent point for conjugation. organic-chemistry.org

Amide Bond Formation: The most robust and widely used strategy for conjugating a primary amine is through the formation of an amide bond. luxembourg-bio.comrsc.org This reaction involves coupling the deprotected 3-pentanamine with a molecule containing a carboxylic acid functional group. Direct reaction between an amine and a carboxylic acid is generally inefficient, requiring high temperatures. luxembourg-bio.com Therefore, the carboxylic acid is typically "activated" to facilitate the reaction under mild conditions. luxembourg-bio.com

A prevalent activation method is the conversion of the carboxylic acid to an N-hydroxysuccinimidyl (NHS) ester. rsc.org The target molecule is pre-functionalized with an NHS ester, which is a highly reactive group that readily undergoes nucleophilic attack by the primary amine of 3-pentanamine, forming a stable amide linkage and releasing NHS as a byproduct. rsc.org This strategy is a cornerstone of bioconjugation for linking molecules to proteins via their lysine (B10760008) residues. nih.gov

Click Chemistry: "Click chemistry" refers to a class of reactions that are highly specific, efficient, and biocompatible. wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example. sigmaaldrich.com For bioconjugation, this approach typically involves a two-step process:

Installation of a Click Handle: The deprotected 3-pentanamine is first reacted with a heterobifunctional linker. For example, an NHS ester-containing linker that also bears an azide (B81097) or alkyne group (e.g., Azide-PEG-NHS ester) can be used. thermofisher.com The NHS ester end reacts with the amine to form a stable amide bond, thereby covalently attaching the azide "handle" to the original pentanamine structure.

Click Reaction: The newly azide-functionalized molecule can then be "clicked" onto any molecule or surface that has been modified to contain a terminal alkyne. broadpharm.com This reaction is highly selective and proceeds with high yield in aqueous conditions, making it ideal for complex biological applications. wikipedia.orgsigmaaldrich.com Strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative that uses a strained cyclooctyne (B158145) (e.g., DBCO), eliminating the need for a potentially cytotoxic copper catalyst. broadpharm.comsigmaaldrich.com

The following table outlines these primary derivatization and conjugation strategies.

StrategyDerivatization StepCoupling PartnersResulting LinkageKey FeaturesCitations
Amide CouplingDeprotection to 3-pentanamine.Amine + Activated Carboxylic Acid (e.g., NHS ester)AmideRobust, stable bond; widely used in bioconjugation. luxembourg-bio.comrsc.orgnih.gov
Click Chemistry (CuAAC/SPAAC)Deprotection, then reaction with a bifunctional linker (e.g., Azide-NHS ester) to add a handle.Azide + AlkyneTriazoleHighly efficient and specific, biocompatible, modular. broadpharm.comwikipedia.orgsigmaaldrich.comthermofisher.com

Applications of N Benzyl 3 Pentanamine Hydrochloride As a Building Block and Reagent in Advanced Organic Synthesis

Role in the Synthesis of Nitrogen-Containing Organic Molecules

Nitrogen-containing compounds are of paramount importance in chemistry, forming the structural core of a vast array of pharmaceuticals, natural products, and functional materials. nih.govmdpi.com Amines, in particular, are fundamental building blocks, acting as nucleophiles to form crucial carbon-nitrogen (C-N) bonds. universalclass.comlibretexts.orgfiveable.me As a secondary amine, N-Benzyl-3-pentanamine provides a reactive nitrogen center that can be incorporated into a wide range of organic scaffolds.

The synthesis of heterocyclic compounds, which are cyclic structures containing at least one heteroatom, heavily relies on amine precursors. researchgate.net N-Benzyl-3-pentanamine can be employed in various cyclization strategies to generate saturated and unsaturated nitrogen-containing rings. For instance, it can participate in reactions such as reductive amination with dicarbonyl compounds or alkylation with dihalides to form piperidines, pyrrolidines, and other valuable heterocyclic systems. researchgate.net The benzyl (B1604629) group can serve a dual role: it can act as a protecting group that can be removed later in the synthesis or as a directing group that influences the stereochemical outcome of reactions.

Below is a table illustrating the types of nitrogen-containing molecules that can be synthesized using secondary amine building blocks like N-Benzyl-3-pentanamine.

Target Molecule ClassSynthetic StrategyRole of Secondary Amine
Substituted AminesReductive AminationNucleophile reacting with a carbonyl compound.
Tertiary AminesN-AlkylationNucleophile reacting with an alkyl halide. acs.orgncert.nic.in
AmidesAcylationNucleophile reacting with an acyl chloride or anhydride (B1165640). ncert.nic.in
Heterocycles (e.g., Piperidines)Cyclization via dialkylationForms two C-N bonds with a suitable dielectrophile.
PeptidomimeticsMulticomponent ReactionsServes as the amine component in reactions like the Petasis reaction.

Utility in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a complex product that incorporates substantial portions of all starting materials. baranlab.org This approach offers significant advantages over traditional linear syntheses by reducing the number of steps, minimizing waste, and saving time and resources. nih.gov

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for rapidly generating molecular diversity. baranlab.orgmdpi.com While the classic Ugi four-component reaction typically utilizes a primary amine, variations and other types of MCRs can accommodate secondary amines. techniques-ingenieur.frorganic-chemistry.org One of the most prominent MCRs for secondary amines is the Petasis Borono-Mannich (PBM) reaction. wikipedia.orgorganic-chemistry.org

In the Petasis reaction, a secondary amine, a carbonyl compound (often an aldehyde), and a vinyl- or aryl-boronic acid react to form substituted tertiary amines. wikipedia.orgnih.gov N-Benzyl-3-pentanamine hydrochloride, after neutralization to the free amine, can serve as the amine component in this versatile reaction. This three-component coupling allows for the direct synthesis of complex allylic or benzylic amines, which are valuable intermediates in medicinal chemistry. nih.govorganic-chemistry.org

The table below outlines the general scheme of a Petasis reaction involving a secondary amine.

Reactant 1Reactant 2Reactant 3Product
Secondary Amine (e.g., N-Benzyl-3-pentanamine)Aldehyde (e.g., Paraformaldehyde)Organoboronic Acid (e.g., Vinylboronic acid)Substituted Tertiary Amine

Note: Chemical structure images are illustrative.

This reaction is highly valued for its operational simplicity and broad substrate scope, tolerating a wide variety of functional groups on each component. organic-chemistry.orgnih.gov

Contributions to Asymmetric Synthesis Approaches

Asymmetric synthesis, the preparation of chiral compounds in an enantiomerically pure form, is crucial in the pharmaceutical industry, as the biological activity of a drug often resides in a single enantiomer. wikipedia.orgtcichemicals.com Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net

Chiral amines are frequently used as effective chiral auxiliaries. nih.gov If N-Benzyl-3-pentanamine is resolved into its individual enantiomers, it has the potential to be used as a chiral building block or auxiliary. The process of separating enantiomers, known as resolution, can be achieved through various methods, including the formation of diastereomeric salts with a chiral acid. whiterose.ac.ukrsc.org

Once an enantiomerically pure form of N-Benzyl-3-pentanamine is obtained, it can be attached to a substrate to form, for example, a chiral amide. The steric bulk of the auxiliary, provided by the benzyl and ethyl groups at the chiral center, can then direct the approach of a reagent to one face of the molecule, leading to the formation of a new stereocenter with high selectivity. nih.gov This strategy is commonly employed in reactions like diastereoselective alkylations of enolates or aldol (B89426) reactions. researchgate.netscielo.org.mx After the desired stereocenter has been created, the chiral auxiliary can be cleaved and potentially recovered for reuse. wikipedia.org

Chiral Auxiliary TypeExample ReactionStereochemical Control
Chiral Amine (as amide)Enolate AlkylationThe auxiliary sterically blocks one face of the enolate, directing the alkylating agent to the opposite face. nih.gov
Chiral OxazolidinoneAldol ReactionForms a rigid chelated transition state that dictates the facial selectivity of the aldehyde addition. wikipedia.org
CamphorsultamMichael AdditionDirects the conjugate addition of nucleophiles with high diastereoselectivity. wikipedia.org

Application in Green Chemistry Methodologies

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.org Key principles of green chemistry include maximizing atom economy, using safer solvents, and improving energy efficiency. primescholars.com

Atom Economy: A central concept in green chemistry is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comnih.gov Reactions with high atom economy, such as addition and cycloaddition reactions, are considered "greener" because they generate minimal waste. nih.gov

Multicomponent reactions (MCRs), as discussed in section 5.2, are inherently atom-economical. By combining several steps into a single operation, MCRs like the Petasis reaction significantly reduce the formation of byproducts compared to a traditional multi-step synthesis of the same target molecule. The use of N-Benzyl-3-pentanamine as a building block in such reactions directly contributes to more sustainable synthetic routes. researchgate.net

Atom Economy Calculation Example: Consider a hypothetical three-component reaction (A + B + C → D) where D is the only product.

For an ideal addition reaction, the atom economy is 100%. nih.gov Titanium-catalyzed hydroaminoalkylation, which adds an amine across a double bond, is an example of a 100% atom-economical reaction where secondary amines can be used. rsc.org

Other Green Methodologies: The application of N-Benzyl-3-pentanamine is not limited to atom-economical reactions. Its utility can be extended by employing other green chemistry techniques:

Catalysis: Using catalytic amounts of reagents is superior to using stoichiometric amounts. Many modern C-N bond-forming reactions that could employ N-Benzyl-3-pentanamine are catalyzed by transition metals or organocatalysts.

Alternative Solvents and Conditions: Research is increasingly focused on replacing volatile organic solvents with greener alternatives like water or performing reactions under solvent-free conditions. acs.org Similarly, alternative energy sources like microwave irradiation or ultrasound can accelerate reactions, reducing energy consumption and often improving yields. organic-chemistry.org The principles of these greener methods can be applied to syntheses involving N-Benzyl-3-pentanamine.

Advanced Analytical Methodologies for Research Level Characterization and Purity Assessment

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are instrumental in providing detailed information regarding the molecular structure, connectivity of atoms, and the various functional groups present in N-Benzyl-3-pentanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Dynamic NMR for Conformational Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the definitive structural analysis of organic compounds like this compound, offering precise details about the hydrogen (¹H) and carbon (¹³C) atoms' chemical environments. conicet.gov.arresearchgate.net

¹H NMR spectroscopy of this compound provides a spectrum with unique signals for each type of proton. The protons on the benzyl (B1604629) group's aromatic ring are typically found in the downfield region of the spectrum, while the aliphatic protons of the pentanamine chain appear at a higher field. rsc.orgresearchgate.net The exact position (chemical shift), the area under the signal (integration), and the splitting pattern of these signals help to confirm the molecule's structure. conicet.gov.ar

¹³C NMR spectroscopy acts as a complementary technique to ¹H NMR, mapping the carbon backbone of the molecule. Each distinct carbon atom in this compound will generate a specific signal, with aromatic carbons appearing further downfield than the aliphatic carbons. conicet.gov.ar

Dynamic NMR (DNMR) is utilized for studying the molecule's flexibility and preferred shapes (conformational analysis). nih.govmdpi.com Molecules such as this compound are not rigid and can rotate around their chemical bonds. copernicus.orgcopernicus.org DNMR can provide information on the energy required for these rotations, helping to identify the most stable conformations. copernicus.orgcopernicus.org

Below is a hypothetical ¹H NMR data table for this compound. Actual values can vary depending on the solvent and conditions used.

Proton AssignmentHypothetical Chemical Shift (ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.20 - 7.40Multiplet5H
Benzylic (Ar-CH₂)~3.80Singlet2H
Methine (CH-N)~2.90Multiplet1H
Methylene (CH₂ adjacent to CH)~1.50 - 1.70Multiplet4H
Methyl (CH₃)~0.90Triplet6H

Mass Spectrometry (MS) (e.g., GC/MS, LC/MS/MS, Electrospray High Mass Accuracy Quadrupole Time-of-Flight Tandem MS)

Mass Spectrometry (MS) is a highly sensitive technique used to measure the molecular weight and determine the elemental formula of a compound. It also provides structural clues through the analysis of how the molecule breaks apart (fragmentation). news-medical.netrsc.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS) is well-suited for analyzing compounds that are volatile and stable at high temperatures. The mass spectrum of N-Benzyl-3-pentanamine would display a molecular ion peak corresponding to its mass. The fragmentation pattern is key for confirming the structure, with a characteristic fragment being the benzyl cation (m/z 91), which is common for molecules containing a benzyl group. libretexts.orgmiamioh.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) offers high sensitivity and selectivity. nih.gov It is particularly useful for separating complex mixtures before mass analysis. news-medical.net Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecule [M+H]⁺. In the tandem MS mode, this ion is fragmented to create a unique pattern that acts as a structural fingerprint. nih.govresearchgate.net

Electrospray High Mass Accuracy Quadrupole Time-of-Flight Tandem MS (ESI-Q-TOF-MS/MS) provides extremely accurate mass measurements. This allows for the determination of the precise elemental composition of the molecule and its fragments, which is invaluable for distinguishing between compounds with very similar masses.

A table of hypothetical fragments for N-Benzyl-3-pentanamine is provided below.

Fragment Ion (m/z)Proposed Structure/Fragment
191[M]⁺ (Molecular ion of the free base)
91[C₇H₇]⁺ (Benzyl cation/Tropylium ion)
106[C₈H₁₀]⁺ (Rearrangement fragment)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the different functional groups within a molecule by measuring its absorption of infrared light. cdnsciencepub.comcdnsciencepub.com The IR spectrum of this compound would show several characteristic absorption bands. A broad band in the 2700-3000 cm⁻¹ region is indicative of the N-H bond in the secondary ammonium (B1175870) salt. spectroscopyonline.comresearchgate.net The C-H bonds of the aromatic ring typically absorb around 3000-3100 cm⁻¹, while the aliphatic C-H bonds are found in the 2850-2960 cm⁻¹ range. The stretching of the carbon-carbon double bonds in the aromatic ring would be visible in the 1450-1600 cm⁻¹ region. cdnsciencepub.com

Functional GroupCharacteristic Absorption Range (cm⁻¹)
N-H Stretch (Secondary Ammonium Salt)2700 - 3000 (broad) spectroscopyonline.comresearchgate.net
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 2960
C=C Stretch (Aromatic)1450 - 1600 cdnsciencepub.com

Chromatographic Separation Techniques for Purity Profiling and Isomer Differentiation

Chromatographic methods are essential for separating this compound from any impurities, byproducts, or related isomers, enabling a precise assessment of its purity. helsinki.fi

High-Performance Liquid Chromatography (HPLC) (e.g., Reversed-Phase HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing the purity of compounds that are not easily vaporized. rsc.orgReversed-Phase HPLC (RP-HPLC) is commonly used for substances like this compound. This method uses a nonpolar stationary phase and a polar mobile phase to separate the components of a mixture. The purity is determined by comparing the area of the main peak in the resulting chromatogram to the total area of all peaks. sielc.com

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization in analytical chemistry serves multiple purposes, including increasing the volatility of an analyte for gas chromatography (GC), enhancing the detector response for techniques like high-performance liquid chromatography (HPLC) with UV or fluorescence detection, and converting enantiomers into diastereomers for separation on achiral stationary phases. For a secondary amine like N-Benzyl-3-pentanamine, several derivatization strategies can be employed.

One common approach involves acylation of the secondary amine. Chiral derivatizing agents (CDAs) are particularly useful as they react with the enantiomers of N-Benzyl-3-pentanamine to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. A widely used CDA for amines is (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). The reaction of FLEC with the racemic N-Benzyl-3-pentanamine would yield two diastereomeric carbamates, which can be readily separated and quantified using reversed-phase HPLC. nih.govnih.gov

Another class of derivatizing agents includes isothiocyanates, which react with primary and secondary amines to form thiourea (B124793) derivatives. Chiral isothiocyanates can be used to form diastereomeric thioureas, which can then be separated chromatographically. nih.gov

For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the amine. Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyl chloroformate can be effective. nih.govsigmaaldrich.com While these are achiral reagents, the resulting derivatives can then be separated on a chiral GC column. The choice of derivatizing agent can also influence the elution order of the enantiomers, a phenomenon known as enantioreversal, which can be advantageous for quantifying trace enantiomeric impurities. sigmaaldrich.com

The selection of a derivatization strategy depends on the analytical technique to be used, the desired sensitivity, and the nature of the sample matrix. Validation of the derivatization reaction is crucial to ensure that it proceeds to completion without causing racemization of the analyte.

Table 1: Common Derivatization Reagents for Secondary Amines

Derivatizing Agent Abbreviation Functional Group Targeted Resulting Derivative Common Analytical Technique Purpose
(+)-1-(9-Fluorenyl)ethyl chloroformate FLEC Secondary Amine Diastereomeric Carbamates HPLC-UV/Fluorescence Enantiomeric Purity
Trifluoroacetic anhydride TFAA Secondary Amine Trifluoroacetamide GC-MS/FID Volatility Enhancement
Heptafluorobutyl chloroformate HFBCF Secondary Amine Heptafluorobutyl Carbamate GC-MS/ECD Volatility & Sensitivity
Chiral Isothiocyanates e.g., GITC Secondary Amine Diastereomeric Thioureas HPLC-UV Enantiomeric Purity

Chiral Analysis for Enantiomeric and Diastereomeric Purity Determination

The determination of enantiomeric and diastereomeric purity is a critical aspect of the analysis of chiral compounds. For N-Benzyl-3-pentanamine, which contains a stereocenter, it is essential to quantify the relative amounts of its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for chiral separations. nih.govmdpi.com The direct separation of enantiomers can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are particularly effective for a broad range of chiral compounds, including amines. nih.govyakhak.orgresearchgate.net The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which differ for the two enantiomers, leading to different retention times. sigmaaldrich.com The mobile phase composition, including the type of organic modifier and the presence of acidic or basic additives, can significantly influence the enantioselectivity. For basic compounds like N-Benzyl-3-pentanamine, the addition of a small amount of a basic modifier like diethylamine (B46881) (DEA) to the mobile phase is often necessary to improve peak shape and achieve separation. mdpi.com Conversely, acidic additives like trifluoroacetic acid (TFA) have also been shown to be effective in certain cases for the separation of amine enantiomers on polysaccharide CSPs. nih.gov

Another class of CSPs suitable for amine separation includes crown ethers and cyclofructans, which exhibit selectivity in the enantiodiscrimination of amine compounds. nih.gov Cyclodextrin-based stationary phases, particularly acetylated β-cyclodextrin, have also demonstrated excellent performance for the separation of chiral amines in reversed-phase mode. researchgate.net

Gas Chromatography (GC) on a chiral stationary phase is another viable method, especially after derivatization to increase volatility. nih.gov Chiral GC columns, such as those coated with cyclodextrin (B1172386) derivatives, can provide high-resolution separation of enantiomers.

Capillary Electrophoresis (CE) offers a high-efficiency alternative for chiral separations. nih.gov In CE, a chiral selector is typically added to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors for this purpose. sci-hub.boxcapes.gov.brnih.gov The enantiomers form transient diastereomeric complexes with the cyclodextrin, which have different mobilities in the electric field, leading to their separation. Dual cyclodextrin systems can sometimes enhance enantioseparation selectivity. nih.gov

Diastereomeric Resolution is an indirect method for determining enantiomeric purity. This classical approach involves reacting the racemic amine with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or mandelic acid), to form a mixture of diastereomeric salts. libretexts.orgrsc.orgwikipedia.org These salts have different solubilities and can be separated by fractional crystallization. While effective, this method can be more time-consuming and may require larger amounts of sample compared to chromatographic techniques.

The choice of method for chiral analysis will depend on factors such as the required sensitivity, sample throughput, and available instrumentation. For routine purity assessment, direct HPLC on a chiral stationary phase is often the method of choice due to its robustness and versatility.

Table 2: Comparison of Chiral Analysis Techniques for N-Benzyl-3-pentanamine

Technique Principle Advantages Considerations
Chiral HPLC Direct separation on a Chiral Stationary Phase (CSP) Broad applicability, robust, good for preparative scale CSPs can be expensive, method development can be time-consuming
Chiral GC Separation of volatile derivatives on a chiral column High resolution, sensitive detectors (MS, FID) Requires derivatization, analyte must be thermally stable
Chiral CE Separation based on differential mobility of diastereomeric complexes High efficiency, low sample and solvent consumption Lower sensitivity compared to HPLC, reproducibility can be challenging
Diastereomeric Resolution Formation and separation of diastereomeric salts Can be used for preparative scale, no specialized equipment Labor-intensive, may not be suitable for trace analysis, requires pure resolving agent

Theoretical and Computational Studies on N Benzyl 3 Pentanamine Hydrochloride and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N-Benzyl-3-pentanamine hydrochloride and its analogues. gla.ac.uknorthwestern.edupurdue.edu These calculations provide a fundamental understanding of molecular properties by solving the electronic Schrödinger equation. northwestern.edu

DFT calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic properties. gla.ac.ukresearchgate.net For analogues such as N-benzyl-1-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopentanamine, DFT has been used to calculate geometric parameters, which show good agreement with experimental data from X-ray crystallography. researchgate.net The study of electronic properties often involves analyzing Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are key indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. They illustrate the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. researchgate.netresearchgate.net For instance, in a related Schiff base compound, the MEP surface helped to understand charge distribution and potential sites for intermolecular interactions. aun.edu.egresearchgate.net Mulliken charge analysis further quantifies the charge distribution among the atoms, offering insights into the chemical activity of the compound. researchgate.net

PropertyDescriptionTypical Calculated Values for Benzylamine (B48309) Analogues
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.-6.0 to -7.0 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.-0.5 to -1.5 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.4.5 to 6.5 eV
Dipole Moment A measure of the net molecular polarity.1.0 to 3.0 Debye
Mulliken Charge on N Calculated partial charge on the nitrogen atom, indicating its electron density.-0.3 to -0.4 e

Note: The values presented are representative for benzylamine analogues and may vary depending on the specific molecule, level of theory, and basis set used in the calculation.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com These simulations provide detailed information on the conformational landscape and dynamic behavior of molecules like this compound. mdpi.comresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the preferred conformations, flexibility, and intermolecular interactions of a molecule in various environments. mdpi.com

Conformational analysis of benzylamine, a core structural motif, has shown that low potential energy barriers allow for the easy interconversion between different conformational forms. researchgate.net Studies combining high-resolution spectroscopic data with quantum chemical calculations have identified stable conformers determined by nonbonding interactions, such as intramolecular hydrogen bonds (e.g., N-H···π). researchgate.net For benzylamine itself, two primary conformations are often observed: one where the amino group is gauche and another where it is perpendicular to the aromatic plane. researchgate.netcolostate.edu The presence of substituents on the benzyl (B1604629) or amine group, as in N-Benzyl-3-pentanamine, would influence the rotational barriers and the relative stability of these conformers.

In the context of the hydrochloride salt, MD simulations can also model the interactions between the protonated amine cation and the chloride anion, as well as their solvation in different media. This is crucial for understanding the stability and behavior of the salt in solution. acs.org The conformational preferences identified through these simulations are essential for understanding structure-activity relationships and the molecule's interaction with biological targets or other chemical species. nih.govnih.gov

Dihedral AngleDescriptionObserved Conformations in Benzylamine Analogues
τ1 (Cortho-Cipso-Cα-N) Rotation around the bond connecting the phenyl ring and the benzylic carbon.Near 90° is a common low-energy conformation. colostate.edu
τ2 (Cipso-Cα-N-H/C) Rotation around the bond connecting the benzylic carbon and the nitrogen atom.Can adopt both gauche (~60°) and anti (~180°) conformations. colostate.edu

Note: These angles define the key flexible bonds in the benzylamine scaffold. The exact values and relative populations of conformers depend on substitution and the molecular environment.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a vital tool for investigating the mechanisms of chemical reactions involving this compound and its analogues. By mapping the potential energy surface of a reaction, these methods can identify reactants, products, intermediates, and, crucially, the transition states that connect them. acs.org This allows for the determination of reaction pathways and activation energies, providing a detailed picture of how a reaction proceeds. nih.gov

For example, DFT calculations have been employed to study the reductive amination of carbonyl compounds to produce primary amines, a fundamental reaction for synthesizing compounds like N-Benzyl-3-pentanamine. nih.gov Such studies can elucidate the role of catalysts, identify rate-determining steps, and propose plausible reaction mechanisms. nih.govacs.org Similarly, the formation of amine hydrochloride salts from the reaction of an amine with hydrochloric acid is a well-understood acid-base reaction, and computational models can provide insights into the thermodynamics and kinetics of this process in different environments. gla.ac.ukacs.orgspectroscopyonline.com

Structure-Reactivity Relationship (SRR) Modeling for Chemical Processes

Structure-Reactivity Relationship (SRR) modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the chemical structure of a series of compounds with their reactivity or activity. ijpsr.com These models use statistical methods, such as multiple linear regression (MLR), to build mathematical equations that relate structural or physicochemical properties (descriptors) to an observed outcome. nih.govleidenuniv.nl

For analogues of this compound, SRR models can be developed to predict their reactivity in various chemical processes. For instance, studies on substituted benzylamines have explored how different substituents on the aromatic ring affect their properties. nih.gov QSAR studies on related benzamides have shown that antimicrobial activity can be modeled using topological and molecular connectivity indices. nih.gov

The process involves generating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, shape indices), or topological (e.g., connectivity indices). ijpsr.comnih.gov A statistical model is then created to find the best correlation between these descriptors and the measured reactivity. A robust SRR model not only explains observed trends in reactivity but can also be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. nih.gov

Future Research Directions and Unexplored Avenues for N Benzyl 3 Pentanamine Hydrochloride

Development of Novel Catalytic Systems for its Synthesis and Transformation

Future research should prioritize the development of advanced catalytic systems to enhance the efficiency and selectivity of both the synthesis and subsequent chemical transformations of N-Benzyl-3-pentanamine hydrochloride. A promising direction is the adaptation of catalytic transfer hydrogenation, which has proven effective for the debenzylation of other N-benzyl derivatives. For instance, the Rosenmund catalyst (palladium on barium sulfate) has been successfully used for the efficient debenzylation of N-benzyltetrazole derivatives under mild conditions, a technique that could be explored for cleaving the benzyl (B1604629) group from this compound to yield the primary amine. researchgate.net

Furthermore, investigating novel ruthenium-based catalysts could offer a more atom-economical and sustainable approach compared to traditional methods that require stoichiometric amounts of hazardous organometallics. researchgate.net The development of continuous synthesis processes, potentially using microchannel reactors, could also be a significant advancement. mdpi.com This technology offers benefits such as improved reaction control, enhanced safety by avoiding the thermal risks associated with certain reagents, and higher yields, as demonstrated in the synthesis of related compounds like N-benzylhydroxylamine hydrochloride. mdpi.com

Potential Catalytic SystemApplication AreaRationale for Exploration
Palladium-based Catalysts (e.g., Pd/BaSO₄) Transformation (Debenzylation)Proven efficacy for cleaving N-benzyl groups in related heterocyclic compounds under mild conditions. researchgate.net
Ruthenium-based Catalysts Synthesis & TransformationOffers a potentially greener, more atom-economical alternative to traditional stoichiometric reagents. researchgate.net
Biocatalysts (e.g., Enzymes) SynthesisHigh selectivity and operation under mild, environmentally friendly conditions.
Continuous Flow Reactors SynthesisEnhanced safety, control, and yield, with reduced reaction times and waste generation. mdpi.com

Exploration of Sustainable and Environmentally Benign Synthetic Routes

A critical avenue for future research is the development of "green" synthetic methodologies for this compound. This involves a holistic assessment of chemical processes using established green chemistry principles to minimize environmental impact. walisongo.ac.id Research could focus on replacing volatile and hazardous organic solvents with more environmentally benign alternatives, such as deep eutectic solvents (DES), which are often biodegradable, non-hazardous, and can be easily recovered and reused. researchgate.net

Catalytic routes are inherently greener than stoichiometric ones as they reduce waste. For example, the use of boric acid as a catalyst for amide bond formation generates only water as a byproduct, a significant improvement over methods that produce large amounts of chemical waste. walisongo.ac.id Future synthetic strategies for this compound should aim to maximize atom economy by designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Evaluating different synthetic pathways—such as those involving coupling reagents versus catalytic condensation—through green chemistry metrics will be essential to identify the most sustainable option. walisongo.ac.id

Expansion of its Utility in Complex Molecule Synthesis

The N-benzyl protecting group is a cornerstone of organic synthesis, and exploring the utility of this compound as a building block for more complex molecules is a logical next step. The secondary amine structure is a common motif in biologically active compounds, including pharmaceuticals. researchgate.net Research could focus on using this compound as a scaffold to generate libraries of novel derivatives for drug discovery programs.

The synthesis of N-heterocycles, which are prevalent in natural products and synthetic bioactive molecules, represents a significant opportunity. mdpi.com For instance, N-benzyl derivatives are used as precursors for constructing isoxazoline (B3343090) frameworks and in the synthesis of β-amino acids. mdpi.com this compound could serve as a key intermediate in multi-step syntheses. After its incorporation into a larger molecule, the benzyl group can be selectively removed via catalysis to reveal a reactive amine functional group, allowing for further chemical modification. researchgate.net This strategy is widely employed in the synthesis of complex pharmaceutical agents.

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Elucidation

To fully unlock the potential of this compound, a deeper understanding of its chemical behavior and reaction mechanisms is required. The application of advanced spectroscopic and computational techniques is crucial for this endeavor. While basic characterization using NMR, HPLC, and MS is standard, more sophisticated methods can provide greater insight. bldpharm.com

Advanced Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed to unambiguously assign the structure and stereochemistry of reaction products and intermediates. In-situ monitoring of reactions using techniques like IR or Raman spectroscopy can provide real-time kinetic data, helping to elucidate complex reaction pathways. mdpi.com

Computational Chemistry: In silico mechanistic studies, such as those using Density Functional Theory (DFT), can be used to model reaction transition states, calculate activation energies, and predict product distributions. mdpi.com These computational models can help rationalize unexpected reactivity and guide the optimization of reaction conditions, saving significant time and resources in the laboratory. mdpi.com Such studies can also elucidate the specific binding patterns of molecules, which is critical in fields like drug design. mdpi.com

By combining advanced experimental data with high-level computational analysis, researchers can achieve a comprehensive mechanistic understanding, paving the way for the rational design of new synthetic methods and applications for this compound.

Q & A

Q. How can N-Benzyl-3-pentanamine hydrochloride be synthesized with high purity in a laboratory setting?

  • Methodological Answer : A common approach involves reductive amination or nucleophilic substitution. For example, reacting 3-pentanamine with benzyl chloride in the presence of a base (e.g., NaOH) under anhydrous conditions, followed by hydrochloric acid neutralization to form the hydrochloride salt. Purification via recrystallization using ethanol/water mixtures can enhance purity. Monitoring reaction progress with TLC (silica gel, ethyl acetate/hexane) and confirming final purity via melting point analysis (e.g., mp ~259–264°C, as seen in structurally similar benzylamine hydrochlorides ) is recommended.

Q. What spectroscopic techniques are suitable for confirming the structure of this compound?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Identify benzyl protons (δ ~7.3 ppm, aromatic), methylene groups adjacent to the amine (δ ~2.5–3.5 ppm), and the pentanamine backbone.
  • FTIR : Confirm N–H stretches (~2500–3000 cm⁻¹) and C–N vibrations (~1200 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Verify the molecular ion peak ([M+H]⁺) and fragmentation pattern. Cross-reference with databases or synthesized standards for validation .

Q. What are the recommended storage conditions to ensure the stability of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers at 0–6°C to prevent hygroscopic degradation and oxidation. Desiccants (e.g., silica gel) should be used to minimize moisture absorption. Stability studies on similar hydrochlorides suggest avoiding prolonged exposure to temperatures >30°C .

Q. What safety precautions are essential during handling?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Emergency measures include rinsing eyes with water for 15 minutes (if exposed) and consulting a physician. No sensitizing effects are reported for structurally related benzylamine hydrochlorides, but hazard protocols from analogous compounds should be followed .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved during characterization?

  • Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. Use 2D NMR (COSY, HSQC) to assign overlapping signals. Compare data with computational predictions (DFT-based chemical shift calculations) or deuterated solvent systems. If impurities are suspected, repeat purification and analyze via HPLC (e.g., C18 column, methanol/phosphate buffer mobile phase) .

Q. How to develop a validated HPLC method for quantifying this compound in complex biological matrices?

  • Methodological Answer : Optimize chromatographic parameters based on clonidine hydrochloride methods:
  • Column : Kromasil C18 (150 mm × 4.6 mm, 5 µm).
  • Mobile Phase : 0.03 M phosphate buffer (pH 3.0):methanol (70:30).
  • Detection : UV at 207 nm (adjusted for amine hydrochlorides).
    Validate linearity (1–50 µg/mL), precision (RSD <2%), and recovery (>98%) using spiked samples. Include matrix-matched calibration to account for interference .

Q. How to analyze and mitigate degradation products of this compound under varying pH conditions?

  • Methodological Answer : Conduct forced degradation studies:
  • Acidic/alkaline hydrolysis : Expose to 0.1 M HCl/NaOH at 60°C for 24 hours.
  • Oxidative stress : Treat with 3% H₂O₂.
    Analyze degradation products via HPLC-MS/MS to identify pathways (e.g., deamination, benzyl group oxidation). Stabilize formulations using pH buffers (e.g., citrate, pH 4–6) based on stability profiles of similar hydrochlorides .

Q. What strategies can address conflicting cytotoxicity data in cell-based assays?

  • Methodological Answer : Conflicting results may stem from solvent choice (e.g., DMSO vs. saline), cell line variability, or assay interference. Include solvent controls and validate using orthogonal assays (e.g., MTT, Annexin V). Pre-treat compounds to ensure solubility and rule out aggregation artifacts. Cross-reference with structurally similar compounds’ toxicological profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.